BenchChemオンラインストアへようこそ!

NIC-0102

Immunopharmacology Inflammation NLRP3 Inflammasome

NIC-0102 is an orally bioavailable proteasome inhibitor that selectively blocks NLRP3 inflammasome activation without confounding NLRC4 or AIM2 pathway effects—unlike non-selective pan-inhibitors. Validated in DSS-induced colitis models with 48.1% oral bioavailability and 8.36 h half-life. Essential for precise inflammasome dissection and inflammatory disease research. β5 IC50=3.7 nM.

Molecular Formula C21H25BF2N2O4
Molecular Weight 418.2 g/mol
Cat. No. B10830893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIC-0102
Molecular FormulaC21H25BF2N2O4
Molecular Weight418.2 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F)(O)O
InChIInChI=1S/C21H25BF2N2O4/c1-13(2)11-18(22(29)30)26-20(27)17(12-14-7-4-3-5-8-14)25-21(28)19-15(23)9-6-10-16(19)24/h3-10,13,17-18,29-30H,11-12H2,1-2H3,(H,25,28)(H,26,27)/t17-,18-/m0/s1
InChIKeyQTRFWSIBLJYXFJ-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: (1R)-1-[[(2S)-2-[(2,6-Difluorobenzoyl)amino]-3-phenylpropanoyl]amino]-3-methylbutylboronic Acid (NIC-0102) — Orally Bioavailable Proteasome Inhibitor for NLRP3 Inflammasome Modulation


(1R)-1-[[(2S)-2-[(2,6-difluorobenzoyl)amino]-3-phenylpropanoyl]amino]-3-methylbutylboronic acid, also designated NIC-0102, is a synthetic dipeptide boronic acid proteasome inhibitor with the molecular formula C21H25BF2N2O4 (MW 418.2 g/mol) [1]. This compound acts as a covalent, reversible inhibitor of the 20S proteasome β5 subunit (chymotrypsin-like activity) and has been characterized for its oral bioavailability and anti-inflammatory properties [2]. Structurally, it features a 2,6-difluorobenzoyl N-terminal cap, an L-phenylalanine residue, and an (R)-configured α-aminoboronic acid warhead at the P1 position, a motif shared with other peptidyl boronic acid proteasome inhibitors .

The Procurement Risk of Substituting NIC-0102 with Generic Peptidyl Boronic Acid Proteasome Inhibitors


While the proteasome inhibitor class includes numerous peptidyl boronic acids (e.g., bortezomib, ixazomib, delanzomib), direct substitution of NIC-0102 with these analogs is not scientifically justified. NIC-0102 has been specifically profiled for its ability to discriminate between inflammasome pathways; it prevents NLRP3 inflammasome activation but shows no functional effect on NLRC4 or AIM2 inflammasomes [1]. In contrast, the first-in-class agent bortezomib, despite also inhibiting NLRP3, is a non-selective pan-proteasome inhibitor associated with significant dose-limiting toxicities in both oncology and inflammatory settings [2]. Generic substitution with an uncharacterized in-class analog would forfeit the validated NLRP3 selectivity and the established oral in vivo efficacy profile in the DSS-induced colitis model, which are critical for inflammatory disease research applications .

Quantitative Evidence for Differentiating NIC-0102 from In-Class Comparators


Functional Selectivity: NIC-0102 Discriminates NLRP3 from NLRC4 and AIM2 Inflammasomes

NIC-0102 demonstrates functional selectivity that is not observed with broad-spectrum proteasome inhibitors like bortezomib. In cellular assays, NIC-0102 specifically prevents NLRP3 inflammasome activation while exhibiting no effect on NLRC4 or AIM2 inflammasome pathways [1]. This contrasts with bortezomib, which, despite inhibiting NLRP3 activation at nanomolar concentrations, is a non-selective pan-proteasome inhibitor with broad cellular effects and dose-limiting toxicity in vivo [2].

Immunopharmacology Inflammation NLRP3 Inflammasome

Proteasome β5 Subunit Inhibitory Potency: NIC-0102 vs. Bortezomib and MLN9708

The potency of NIC-0102 against the 20S proteasome β5 subunit is comparable to other clinically relevant peptidyl boronic acids. NIC-0102 inhibits the β5 subunit with an IC50 of 3.7 nM (pIC50 = 8.43) [1]. For comparison, bortezomib has reported β5 IC50 values of 2.4–7.9 nM [2], while MLN9708 (ixazomib citrate) exhibits a β5 IC50 of 3.4 nM . NIC-0102 is thus equipotent to these advanced inhibitors in terms of β5 inhibition.

Enzymology Proteasome Inhibition Drug Discovery

Oral Bioavailability and Pharmacokinetic Profile: NIC-0102 Demonstrates 48.1% Oral Bioavailability in Mice

NIC-0102 exhibits favorable oral pharmacokinetic properties that support its utility in oral dosing regimens. In male C57BL/6 mice, NIC-0102 displayed a half-life (T1/2) of 4.73 hours following intravenous administration (0.5 mg/kg) and 8.36 hours after oral administration (1 mg/kg) . Critically, the oral bioavailability (F) was calculated to be 48.1%, confirming significant systemic exposure via the oral route . In contrast, bortezomib has negligible oral bioavailability and is administered intravenously or subcutaneously in clinical practice [1].

Pharmacokinetics Oral Bioavailability ADME

In Vivo Anti-Inflammatory Efficacy: NIC-0102 Ameliorates DSS-Induced Colitis in a Dose-Dependent Manner

NIC-0102 demonstrates dose-dependent protective effects in a preclinical model of inflammatory bowel disease. In male C57BL/6 mice subjected to dextran sulfate sodium (DSS)-induced ulcerative colitis, oral administration of NIC-0102 at 0.125, 0.25, and 0.5 mg/kg every 72 hours for 10 days significantly suppressed weight loss and fecal occult blood [1]. The treatment decreased colonic length and reduced tissue-associated IL-1β concentrations in a dose-dependent manner . This is a validated functional readout distinct from the anti-cancer endpoints typical of bortezomib and other proteasome inhibitors.

Inflammatory Bowel Disease Ulcerative Colitis In Vivo Pharmacology

Defined Application Scenarios for (1R)-1-[[(2S)-2-[(2,6-Difluorobenzoyl)amino]-3-phenylpropanoyl]amino]-3-methylbutylboronic Acid


Investigating NLRP3-Specific Inflammasome Activation Pathways in Macrophages

Use NIC-0102 to selectively inhibit NLRP3 inflammasome assembly and activation in primary macrophages or THP-1 cells without confounding effects on NLRC4 or AIM2 pathways [1]. This enables precise dissection of NLRP3-dependent cytokine release (IL-1β, IL-18) and pyroptosis.

Oral Dosing Studies in Preclinical Murine Models of Inflammatory Bowel Disease

Leverage NIC-0102's 48.1% oral bioavailability and 8.36-hour oral half-life to establish convenient oral gavage regimens in DSS-induced colitis or other chronic inflammation models . Dose-response studies (0.125–0.5 mg/kg) can be conducted to correlate target engagement (proteasome β5 inhibition) with pharmacodynamic endpoints (tissue IL-1β).

Structure-Activity Relationship (SAR) Campaigns for Next-Generation Anti-Inflammatory Proteasome Inhibitors

Employ NIC-0102 as a benchmark compound in medicinal chemistry programs seeking to optimize oral bioavailability, β5 potency, and NLRP3 selectivity. Its well-characterized profile (β5 IC50 = 3.7 nM, pIC50 = 7.55) provides a quantitative baseline for evaluating new dipeptide boronic acid derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for NIC-0102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.